molecular formula C14H14N4 B12906382 N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine CAS No. 787591-88-2

N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine

Cat. No.: B12906382
CAS No.: 787591-88-2
M. Wt: 238.29 g/mol
InChI Key: CMTWGMYXHQJIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine is a synthetic imidazo[1,2-a]pyrazine derivative of interest in medicinal chemistry and drug discovery. This scaffold is recognized as a privileged structure in pharmaceutical research due to its broad biological activity and presence in various investigational compounds . The imidazo[1,2-a]pyrazine core is a nitrogen-containing fused heterocycle, and its derivatives have been identified as key structural elements in developing agents with diverse pharmacological properties, including potential anticancer , antiviral , and antifungal activities . These compounds have also been studied as inhibitors for specific biological targets, such as tyrosine kinases and SARS-CoV-2 main protease . The synthesis of such compounds is often achieved via efficient, iodine-catalyzed, one-pot multicomponent reactions, enabling the construction of the complex heterocyclic structure with good yield and high atom economy . This product is intended for research and development purposes in laboratory settings only. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers are advised to conduct thorough safety evaluations before handling.

Properties

CAS No.

787591-88-2

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

N,N-dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine

InChI

InChI=1S/C14H14N4/c1-17(2)14-10-15-9-13-16-8-12(18(13)14)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

CMTWGMYXHQJIEZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=CC2=NC=C(N12)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Condensation Catalyzed by Iodine

A highly efficient and mild method involves a one-pot, three-component reaction catalyzed by iodine at room temperature. This method condenses:

  • 2-aminopyrazine (or substituted analogs),
  • an aryl aldehyde (e.g., benzaldehyde for the phenyl group),
  • and an isocyanide (commonly tert-butyl isocyanide).

Mechanism:

  • Initial condensation of 2-aminopyrazine with the aryl aldehyde forms an imine intermediate.
  • Iodine acts as a Lewis acid catalyst, activating the imine for nucleophilic attack.
  • The isocyanide adds to the activated imine, forming an iminium intermediate.
  • A [4+1] cycloaddition occurs, followed by intramolecular cyclization to yield the imidazo[1,2-a]pyrazine core.

This method yields moderate to good product yields under mild conditions, with high purity confirmed by HPLC and spectroscopic analyses (NMR, IR, HRMS).

Component Role Example for Target Compound
2-Aminopyrazine Core heterocycle precursor 2-Aminopyrazine
Aryl aldehyde Provides phenyl substituent Benzaldehyde
Isocyanide Cyclization agent tert-Butyl isocyanide
Catalyst Lewis acid catalyst Iodine (0.5 mol%)
Solvent Reaction medium Ethanol or aqueous media
Temperature Mild, room temperature ~25 °C

Nucleophilic Substitution on Halo-Imidazo[1,2-a]pyrazine Intermediates

Another approach involves:

  • Bromination of 2-amino-pyrazine derivatives to form 3-bromo-2-aminopyrazine.
  • Construction of the imidazo[1,2-a]pyrazine ring system.
  • Subsequent nucleophilic substitution at the 3-position or 5-position with secondary amines such as dimethylamine to introduce the N,N-dimethylamino group.

This method typically requires heating (up to 120 °C) and is monitored by TLC. It allows for selective functionalization and is useful for introducing various amine substituents.

Detailed Preparation Method for N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine

Stepwise Synthetic Route

Step Reaction Type Reagents & Conditions Outcome/Notes
1 Bromination 2-Aminopyrazine + N-Bromosuccinimide (NBS), solvent Formation of 3-bromo-2-aminopyrazine
2 Cyclization 3-Bromo-2-aminopyrazine + benzaldehyde + isocyanide + iodine catalyst, room temp Formation of 3-phenylimidazo[1,2-a]pyrazine core
3 Nucleophilic substitution Reaction of halo-imidazo[1,2-a]pyrazine with dimethylamine, heat (up to 120 °C) Introduction of N,N-dimethylamino group at 5-position

Reaction Conditions and Yields

  • The iodine-catalyzed condensation proceeds efficiently at room temperature with yields ranging from moderate to good (typically 60–85%) depending on substituents and reaction time.
  • Bromination with NBS is preferred for regioselectivity and efficiency over molecular bromine methods.
  • Nucleophilic substitution requires elevated temperatures and careful monitoring to avoid side reactions.

Analytical Characterization Supporting the Preparation

  • 1H NMR : Characteristic singlets for NH protons (~3.08 ppm), aromatic protons (7.9–8.3 ppm), and methyl groups of N,N-dimethyl substituent.
  • 13C NMR : Signals corresponding to aromatic carbons, quaternary carbons, and methyl carbons (~30 ppm for methyl groups).
  • IR Spectroscopy : Strong N–H stretching around 3350 cm⁻¹ confirms amine presence.
  • ESI-HRMS : Molecular ion peaks consistent with calculated molecular weight (238.29 g/mol).
  • HPLC : Purity >98% for isolated compounds.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Iodine-catalyzed one-pot MCR 2-Aminopyrazine, benzaldehyde, tert-butyl isocyanide, I2 Room temp, ethanol 60–85 Mild, efficient, high purity Requires isocyanide availability
Bromination + nucleophilic substitution 2-Aminopyrazine, NBS, dimethylamine Heating up to 120 °C Moderate Selective functionalization Higher temperature, longer time
Domino A3-coupling (related imidazo[1,2-a]pyridines) 2-Aminopyridine, aldehyde, alkyne, Cu catalyst 50 °C, 6–14 h 70–90 Green chemistry, scalable Different scaffold, not pyrazine

Chemical Reactions Analysis

N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In the field of chemistry, N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine serves as a building block for synthesizing more complex molecules. Its role as a ligand in coordination chemistry is also notable, where it can form complexes with metal ions that are useful in catalysis and material science.

Biology

Biologically, this compound is investigated for its enzyme inhibition and receptor binding capabilities. It has been shown to interact with various biological macromolecules, making it a candidate for studying mechanisms of action related to enzyme activity. For instance, it has been linked to the inhibition of certain kinases involved in disease processes like leishmaniasis .

Medicine

This compound exhibits potential therapeutic properties:

  • Anti-inflammatory : It may inhibit pathways leading to inflammation.
  • Antimicrobial : Its structure allows it to interact with microbial targets effectively.
  • Anticancer : Preliminary studies suggest it could inhibit cancer cell proliferation through specific molecular interactions.

The compound's ability to modulate adenosine receptors has been highlighted for its implications in treating conditions such as cancer and neurodegenerative diseases .

Industry

In industrial applications, this compound is used in developing fluorescent probes and materials for optical applications. Its photophysical properties make it suitable for creating sensors that can detect biological or chemical changes in environments.

Antileishmanial Activity

A study identified this compound as a promising candidate against Leishmania parasites. It demonstrated effective inhibition of LCK1.2 kinase at low micromolar ranges. The compound showed better efficacy than traditional treatments like miltefosine while maintaining safety profiles suitable for further development .

Cancer Research

Research has indicated that this compound can inhibit cancer cell growth through mechanisms involving adenosine receptor antagonism. This property is being explored for potential therapeutic applications in treating various cancers by modulating immune responses against tumor cells .

Mechanism of Action

Comparison with Similar Compounds

The following comparison focuses on structural analogs of N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine, emphasizing core modifications, substituent effects, and biological activities derived from the provided evidence.

Structural and Functional Comparisons

Table 1: Structural and Pharmacological Comparisons of Imidazo-Fused Compounds

Compound Name Core Structure Key Substituents Biological Activity Key Findings
This compound Imidazo[1,2-a]pyrazine 3-phenyl, 5-(N,N-dimethylamine) Hypothetical: Potential CNS or kinase targets Phenyl group may enhance lipophilicity; dimethylamine could improve solubility
Imidazo[1,2-a]benzimidazole (RU 185) Imidazo[1,2-a]benzimidazole Undisclosed substituents Intraocular pressure reduction Maximal effect at 0.1% concentration; AUC decreases at higher concentrations
Compound 3h (Pyrimido[4,5-d]pyrimidinone) Imidazo[1,2-a]pyrimido[4,5-d]pyrimidinone 2-ethoxy-4-(4-methylpiperazinyl)phenyl, acrylamide Kinase inhibition (hypothesized) High purity (97.8%); structural complexity suggests target selectivity
5-(2,6-Dimethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-1,2,4-triazin-3-amine Triazine-linked imidazo[1,2-a]pyridine 2,6-dimethoxyphenyl, triazine Undisclosed Triazine moiety may enhance hydrogen bonding and stability
Pharmacological Insights from Structural Analogs
  • Imidazo[1,2-a]benzimidazoles (): Exhibited concentration-dependent intraocular pressure reduction in rats, with maximal efficacy at 0.1% concentration. Notably, higher concentrations (0.2–0.4%) paradoxically reduced efficacy, suggesting solubility limits or receptor desensitization . Key structural distinction: Benzene ring fused to imidazole (vs. pyrazine in the target compound), which may alter bioavailability and target engagement.
  • Pyrimido[4,5-d]pyrimidinone Derivatives (): Compounds like 3h and 3d incorporate acrylamide and piperazine groups, commonly seen in kinase inhibitors. Their structural complexity may enhance binding to ATP pockets in kinases .
  • Triazine-Linked Imidazo[1,2-a]pyridine (): The triazine group in this analog could improve metabolic stability and π-π stacking interactions, traits absent in the target compound’s dimethylamino substituent .
Substituent Effects on Activity
  • Phenyl vs. Methoxy/Piperazinyl Groups:
    • The phenyl group in the target compound may increase lipophilicity, favoring blood-brain barrier penetration (relevant for CNS targets). In contrast, methoxy and piperazinyl groups in analogs (e.g., 3h) enhance solubility and polar interactions .
  • Dimethylamino vs. Acrylamide Substituents: The dimethylamino group in the target compound likely improves water solubility, whereas acrylamide groups (e.g., in 3h) are reactive moieties designed for covalent binding to kinases .

Q & A

Q. What are the standard synthetic routes for N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine, and how are reaction conditions optimized?

The synthesis typically involves cyclization of pyrazine precursors followed by functionalization of the imidazo core. A critical step is the introduction of the N,N-dimethylamine group via nucleophilic substitution or reductive amination. Key reaction conditions include:

  • Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., C–N bond formation) .
  • Temperature : Controlled heating (80–120°C) to promote cyclization while avoiding decomposition .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
    Methodological optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize byproducts .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its configuration?

Structural characterization employs:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and dimethylamine integration .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving ambiguities in bond lengths and angles. For disordered regions, iterative refinement with restraints improves accuracy .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity .

Q. What preliminary biological assays are used to evaluate its enzyme inhibition potential?

Initial screening involves:

  • Kinase inhibition assays : Using ATP-binding site competition assays (e.g., ADP-Glo™) to measure IC50_{50} values .
  • Dose-response curves : Testing at concentrations from 1 nM to 100 µM to establish potency and selectivity .
  • Cellular viability assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to correlate enzyme inhibition with cytotoxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methyl group substitution) impact its binding affinity to kinase targets?

Structure-activity relationship (SAR) studies reveal:

  • Trifluoromethyl groups : Enhance binding via hydrophobic interactions and metabolic stability (e.g., in ATP-binding pockets) .
  • N-Methylation : Reduces steric hindrance, improving fit in planar active sites (e.g., tyrosine kinases) .
    Methodological approaches include molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to predict binding modes .

Q. What experimental strategies address contradictions in crystallographic data for imidazo[1,2-a]pyrazine derivatives?

Contradictions arise from:

  • Disordered solvent molecules : Omit maps and partial occupancy refinement in SHELXL .
  • Twinning : Use of TWINLAW and HKLF 5 format in SHELXTL to model twinned crystals .
  • Thermal motion anisotropy : Apply ADPs (anisotropic displacement parameters) and TLS refinement .

Q. How can machine learning optimize reaction yields for scaled-up synthesis?

LabMate.AI or similar platforms integrate:

  • Reaction parameter databases : Training models on temperature, solvent, and catalyst data from analogous imidazo[1,2-a]pyridine syntheses .
  • Bayesian optimization : Iteratively adjusts conditions (e.g., catalyst loading) to maximize yield .
  • Real-time analytics : In-line IR or Raman spectroscopy monitors intermediate formation .

Q. What mechanisms underlie its neuropharmacological effects, and how are off-target interactions minimized?

Mechanistic studies involve:

  • Patch-clamp electrophysiology : Assessing ion channel modulation (e.g., GABAA_A receptors) .
  • Off-target profiling : Screening against >100 GPCRs and transporters (Eurofins Panlabs) .
  • Metabolite identification : LC-MS/MS detects reactive intermediates that may cause toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.